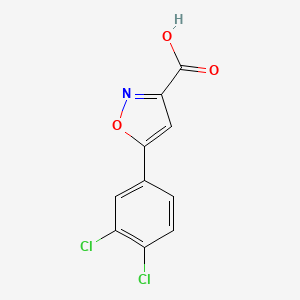

5-(3,4-Dichloro-phenyl)-isoxazole-3-carboxylic acid

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

5-(3,4-Dichloro-phenyl)-isoxazole-3-carboxylic acid is a chemical compound that belongs to the class of isoxazole derivatives. Isoxazoles are five-membered heterocyclic compounds containing an oxygen atom and a nitrogen atom in the ring. The dichloro-phenyl group attached to the isoxazole ring suggests that the compound could exhibit unique physical and chemical properties, potentially making it useful in various chemical reactions and as a precursor for more complex molecules.

Synthesis Analysis

The synthesis of isoxazole derivatives can be achieved through various methods. One such method involves the cyclization of N, O-DiBoc beta-keto hydroxamic acids, which can be synthesized from acyl Meldrum's acids. This process avoids the formation of byproducts and yields 5-substituted 3-isoxazolols . Another synthesis method includes the reaction of substituted propenones with hydroxylamine hydrochloride and sodium acetate in aqueous acetic acid solution under ultrasound irradiation, which offers advantages such as simplicity, higher yield, and environmental friendliness .

Molecular Structure Analysis

The molecular structure of isoxazole derivatives can be complex and may undergo rearrangements under certain conditions. For instance, 5-arylisoxazole-3-hydroxamic acids can rearrange to form 3,4-substituted 1,2,5-oxadiazoles . The tautomerism of isoxazoles is also an important aspect of their molecular structure, with different forms existing depending on the solvent's polarity .

Chemical Reactions Analysis

Isoxazole derivatives can participate in various chemical reactions. For example, 5-phenylisoxazole-3-carboxylic acid derivatives have been synthesized and shown to inhibit xanthine oxidase, an enzyme involved in purine metabolism . Reductive cleavage and oxidative fragmentation reactions of isoxazoline and isoxazole derivatives have also been described, leading to different products depending on the reaction conditions .

Physical and Chemical Properties Analysis

The physical and chemical properties of isoxazole derivatives can be influenced by their molecular structure. For instance, the presence of substituents on the isoxazole ring can affect the compound's acidity, basicity, and solubility . The crystal packing and intermolecular hydrogen bonds can stabilize the crystal structure of these compounds, as seen in the study of a pyrazole derivative . Additionally, the nonlinear optical properties of these molecules can be attributed to the small energy gap between their frontier molecular orbitals .

Applications De Recherche Scientifique

Isoxazole Derivatives in Medicinal Chemistry

Isoxazoline derivatives, including compounds with isoxazole rings, have shown significant biological and medicinal properties. They are known for their anticancer activities and have been found in natural products with potential chemotherapeutic properties. Isoxazoline compounds are used in synthesizing various heterocycles and have been studied for their reactivity and potential as building blocks in organic synthesis (Melo, 2010).

Role in Supramolecular Chemistry

The carboxylic acid functional group, as found in 5-(3,4-Dichloro-phenyl)-isoxazole-3-carboxylic acid, plays a crucial role in supramolecular chemistry due to its ability to form hydrogen bonds and participate in metal coordination. These properties make such compounds interesting for the design of supramolecular assemblies and materials (Sevrain et al., 2017).

Environmental and Biological Studies

Compounds with carboxylic and phenolic groups have been studied for their adsorption properties on minerals, which is relevant in environmental chemistry and pollution control. Understanding the interaction between such compounds and various substrates can provide insights into their fate and behavior in natural environments (Guan et al., 2006).

Synthetic Applications

The presence of both an isoxazole ring and a carboxylic acid group in a single molecule makes 5-(3,4-Dichloro-phenyl)-isoxazole-3-carboxylic acid a versatile intermediate for synthetic applications. It can be used in the synthesis of more complex molecules, including pharmaceuticals and materials with specific properties (Issac & Tierney, 1996).

Safety And Hazards

Orientations Futures

Propriétés

IUPAC Name |

5-(3,4-dichlorophenyl)-1,2-oxazole-3-carboxylic acid |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H5Cl2NO3/c11-6-2-1-5(3-7(6)12)9-4-8(10(14)15)13-16-9/h1-4H,(H,14,15) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GJJPRTBPAZSUJZ-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C=C1C2=CC(=NO2)C(=O)O)Cl)Cl |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H5Cl2NO3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40390098 |

Source

|

| Record name | 5-(3,4-Dichloro-phenyl)-isoxazole-3-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40390098 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

258.05 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

5-(3,4-Dichloro-phenyl)-isoxazole-3-carboxylic acid | |

CAS RN |

876710-49-5 |

Source

|

| Record name | 5-(3,4-Dichloro-phenyl)-isoxazole-3-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40390098 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![4-[5-(3,4-Dimethoxyphenyl)-3-(furan-2-yl)-3,4-dihydropyrazol-2-yl]-4-oxobutanoic acid](/img/structure/B1306457.png)

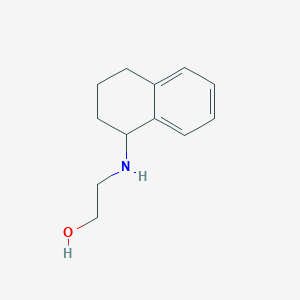

![2-[1-(2-Hydroxy-ethylamino)-ethyl]-phenol](/img/structure/B1306467.png)

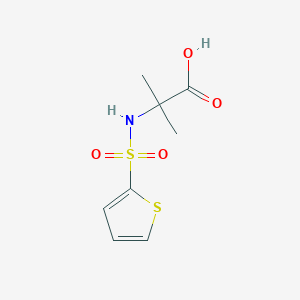

![2-[(Thiophen-2-ylmethyl)-amino]-ethanol](/img/structure/B1306468.png)

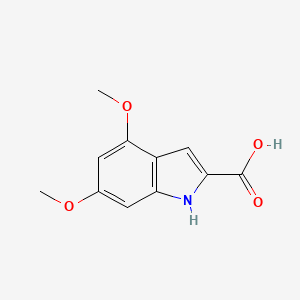

![2-[1-(3,4-Dimethoxy-phenyl)-ethylamino]-ethanol](/img/structure/B1306479.png)

![2-[(3-Methyl-thiophen-2-ylmethyl)-amino]-butan-1-ol](/img/structure/B1306485.png)